3-(3-Chlorobenzamido)benzoic acid
Description
Properties
IUPAC Name |
3-[(3-chlorobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFYZEAOJWTYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Reactivity Differences :
Comparative Bioactivity :
- Halogen positioning (e.g., 3-Cl vs. 4-Cl) and substituent type (amide vs. amino) significantly affect receptor binding. For instance, this compound derivatives show enhanced potency over non-halogenated analogs due to improved hydrophobic interactions .
Challenges in Handling and Analysis
- Solubility Issues: Triazinylaminobenzoic acids, including the target compound, exhibit poor solubility in common solvents, necessitating 1,4-dioxane or DMF for reactions .
- Analytical Limitations : GC-MS incompatibility due to thermal instability of amide and triazine groups; TLC and HPLC are preferred .
Preparation Methods
Stepwise Procedure
-
Protection of 3-aminobenzoic acid :
The carboxylic acid is converted to a methyl ester using methanol and sulfuric acid, yielding methyl 3-aminobenzoate. -
Acyl chloride formation :
3-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to generate 3-chlorobenzoyl chloride. -
Amide coupling :
Methyl 3-aminobenzoate reacts with 3-chlorobenzoyl chloride in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. -
Ester hydrolysis :
The methyl ester is hydrolyzed using aqueous NaOH to regenerate the carboxylic acid.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 4 h | 92 |
| Acyl chloride synthesis | SOCl₂, 70°C, 2 h | 89 |
| Amide formation | Et₃N, THF, 0°C → rt, 12 h | 85 |
| Hydrolysis | 2M NaOH, 80°C, 3 h | 95 |
Method 2: Coupling Agent-Mediated One-Pot Synthesis
Direct Amidation Using EDCl/HOBt
Optimization Insights
-
Solvent choice : DMF outperforms THF due to better solubility of 3-aminobenzoic acid.
-
Base addition : Diisopropylethylamine (DIPEA) increases yields by deprotonating the amine.
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| EDCl:HOBt ratio | 1.2:1 | 78 |
| Temperature | 25°C | 78 |
| Reaction time | 24 h | 78 |
Method 3: Mixed Anhydride Approach
Procedure Overview
Advantages and Limitations
-
Avoids acyl chlorides : Reduces toxicity but requires anhydrous conditions.
-
Yield : 70–75%, lower than Method 1 due to competing hydrolysis.
Method 4: Catalytic Amination Using Copper Complexes
Inspired by Patent CN111732520A
A copper-catalyzed approach adapted from 3-methyl-2-aminobenzoic acid synthesis:
-
Substrate preparation :
3-Chlorobenzoic acid and 3-nitrobenzoic acid are used as precursors. -
Reductive amination :
Hydrogenation with H₂/Pd-C in DMSO converts the nitro group to an amine, followed by in situ amidation.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuCl/DMSO | DMSO | 130 | 88 |
| Pd-C/H₂ | Ethanol | 50 | 82 |
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Waste Management
-
Saponification steps generate NaCl and methanol, necessitating neutralization and distillation.
-
Copper catalysts require chelation (e.g., EDTA) before disposal.
Challenges in Purification and Characterization
Recrystallization Protocols
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Chlorobenzamido)benzoic acid, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis typically involves sequential amidation and esterification reactions. For example, starting with benzoic acid derivatives, introduce the 3-chlorobenzamido group via coupling reagents like EDC/HOBt. Reaction temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for amine:acid) significantly influence yield . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR (¹H/¹³C) : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 10.2 ppm) and carbon backbone .
- FT-IR : Confirms functional groups (C=O stretch at ~1680 cm⁻¹ for carboxylic acid, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 290.0452) and fragmentation patterns .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodology : Stability studies under varying pH (2–10) and temperature (4–60°C) reveal degradation kinetics. At pH < 3 or > 9, hydrolysis of the amide bond occurs, reducing stability by >50% over 24 hours. Thermal stability is maintained below 40°C, with decomposition observed at higher temperatures (TGA/DSC data). Use buffered solutions (pH 6–7) and refrigeration (4°C) for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its biological activity?
- Methodology :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the para position of the benzamido ring increases lipophilicity and target binding affinity .
- Bioisosteric Replacement : Replacing the chlorine atom with fluorine improves metabolic stability while retaining activity .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., carboxylic acid and amide groups) using X-ray crystallography or docking studies .
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets like mycolic acid methyltransferases (MAMTs)?
- Methodology :
- Molecular Docking (AutoDock Vina, Glide) : Predict binding poses and affinity scores (e.g., docking score of -9.9 kcal/mol for MmaA1 inhibition) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key interactions include π-π stacking with Phe100 and hydrogen bonds with Arg76 .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding energy (ΔΔG calculations) .
Q. How do substituents on the benzamido group influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP Measurements : Chlorine substituents increase logP (from 2.1 to 3.4), enhancing membrane permeability but reducing aqueous solubility .
- CYP450 Metabolism Assays : Fluorine or methoxy groups reduce CYP3A4-mediated oxidation, prolonging half-life (t₁/₂ > 6 hours vs. 2 hours for parent compound) .
- Plasma Protein Binding (PPB) : Hydrophobic substituents increase PPB (>90%), requiring dosage adjustments for free drug availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
